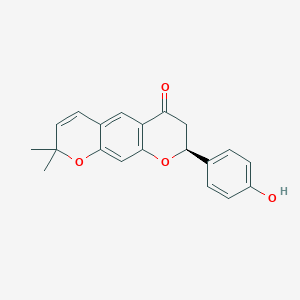

5-Dehydroxyparatocarpin K

概要

説明

5-Dehydroxyparatocarpin K is a natural product derived from the plant Psoralea, which belongs to the Fabaceae family . This compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol . It is known for its potential bioactivity and is often used as a reference standard in scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dehydroxyparatocarpin K typically involves the extraction from natural sources such as Psoralea plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques

Industrial Production Methods

Industrial production of this compound is not widely established due to its natural occurrence and the complexity of its synthesis. Most of the available compound is obtained through extraction from natural sources rather than synthetic production .

化学反応の分析

Types of Reactions

5-Dehydroxyparatocarpin K can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

5-Dehydroxyparatocarpin K has several scientific research applications, including:

作用機序

The mechanism of action of 5-Dehydroxyparatocarpin K involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, potentially acting as an antioxidant . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its precise mechanism of action .

類似化合物との比較

Similar Compounds

Some compounds similar to 5-Dehydroxyparatocarpin K include:

- Carpachromene

- Sanggenone H

- Kuwanol C

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural features and bioactivity profile. While all these compounds share a common origin from natural sources and exhibit potential bioactivities, this compound stands out for its specific interactions with oxidative stress pathways .

生物活性

5-Dehydroxyparatocarpin K, a bioflavonoid compound, has garnered attention due to its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to highlight its potential therapeutic applications, mechanisms of action, and implications for future research.

- Chemical Name : this compound

- Molecular Formula : CHO

- Molar Mass : 322.35 g/mol

- CAS Number : 124858-37-3

- Appearance : White crystalline powder

- Storage Conditions : 2-8°C

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against the KRAS G12D mutant, which is prevalent in various cancers, including pancreatic and colorectal cancers. The compound was identified through molecular docking studies that revealed a binding affinity of -8.8 kcal/mol, suggesting strong interactions with the target protein compared to other known inhibitors .

Key Mechanisms:

- Inhibition of KRAS G12D Mutant :

- Cytotoxicity Against Cancer Cell Lines :

- Antioxidant Properties :

Biological Activities

The biological activities of this compound extend beyond anticancer properties:

- Antitumor Activity :

-

Anti-inflammatory Effects :

- Like many flavonoids, it may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production4.

- Like many flavonoids, it may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

| Study | Findings |

|---|---|

| Study A (2023) | Identified as a lead compound for inhibiting KRAS G12D with significant binding affinity. |

| Study B (2022) | Demonstrated cytotoxic effects on HepG2 cells, inducing apoptosis through mitochondrial pathways. |

| Study C (2023) | Showed anti-inflammatory properties that could complement its anticancer effects. |

特性

IUPAC Name |

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAWXMYPBINIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Dehydroxyparatocarpin K interact with KRAS G12D, and what are the potential downstream effects?

A: The research suggests that this compound binds to the switch I/II regions of the KRAS G12D mutant protein with a binding affinity of -8.8 Kcal/mol []. This binding is predicted to interfere with the protein's ability to transition between its active and inactive conformations, ultimately inhibiting its function. This inhibition could have significant downstream effects, as KRAS G12D is involved in crucial signaling pathways that regulate cell growth and proliferation. By inhibiting KRAS G12D, this compound could potentially disrupt these pathways and inhibit the uncontrolled growth characteristic of cancer cells.

Q2: What computational methods were used to study this compound and its interaction with KRAS G12D?

A2: The researchers utilized several computational methods to investigate this compound and its interaction with KRAS G12D. These include:

- Molecular docking: This method was used to predict the binding mode and affinity of this compound to the KRAS G12D protein [].

- Steered molecular dynamics (SMD) simulations: These simulations were used to assess the stability of the binding interaction between this compound and KRAS G12D [].

- Molecular dynamics (MD) simulations: These simulations were performed to evaluate the dynamic behavior of the protein-ligand complex over time [].

- Toxicity predictions: In silico models were used to predict the potential toxicity of this compound [].

- Cancer cell line cytotoxicity predictions: Computational models were employed to predict the potential efficacy of this compound against cancer cell lines harboring the KRAS G12D mutation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。